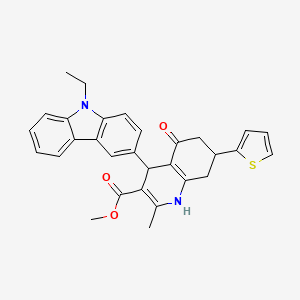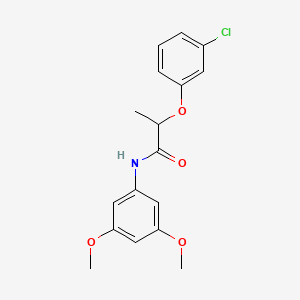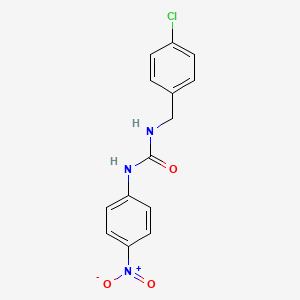amine hydrochloride](/img/structure/B4077959.png)
[2-(4-morpholinyl)ethyl](2-phenoxyethyl)amine hydrochloride
Overview
Description
[2-(4-morpholinyl)ethyl](2-phenoxyethyl)amine hydrochloride, also known as MPEP, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic plasticity and cognitive function. MPEP has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, Alzheimer's disease, schizophrenia, and addiction.
Mechanism of Action
[2-(4-morpholinyl)ethyl](2-phenoxyethyl)amine hydrochloride acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By binding to the receptor, [2-(4-morpholinyl)ethyl](2-phenoxyethyl)amine hydrochloride blocks the activation of downstream signaling pathways that are involved in the regulation of synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
[2-(4-morpholinyl)ethyl](2-phenoxyethyl)amine hydrochloride has been shown to modulate the release of neurotransmitters such as glutamate, dopamine, and acetylcholine, and to affect the activity of ion channels and second messenger systems. It has also been found to have anti-inflammatory and neuroprotective effects, and to enhance the survival and differentiation of neural stem cells.
Advantages and Limitations for Lab Experiments
[2-(4-morpholinyl)ethyl](2-phenoxyethyl)amine hydrochloride has several advantages as a research tool, including its high selectivity and potency, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, it also has some limitations, such as its relatively short half-life and its potential for off-target effects.
Future Directions
There are several future directions for the research on [2-(4-morpholinyl)ethyl](2-phenoxyethyl)amine hydrochloride and mGluR5. One potential area of investigation is the development of more selective and potent mGluR5 antagonists that can be used as therapeutic agents for neurological and psychiatric disorders. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of [2-(4-morpholinyl)ethyl](2-phenoxyethyl)amine hydrochloride on synaptic plasticity and cognitive function, which may lead to the identification of new targets for drug development. Additionally, the use of [2-(4-morpholinyl)ethyl](2-phenoxyethyl)amine hydrochloride in combination with other drugs or therapies may provide new avenues for the treatment of complex disorders such as addiction and depression.
Scientific Research Applications
[2-(4-morpholinyl)ethyl](2-phenoxyethyl)amine hydrochloride has been extensively used as a research tool in the field of neuroscience to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning, and memory in animal models, and to have potential therapeutic effects in the treatment of neurological and psychiatric disorders.
properties
IUPAC Name |
2-morpholin-4-yl-N-(2-phenoxyethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-2-4-14(5-3-1)18-11-7-15-6-8-16-9-12-17-13-10-16;/h1-5,15H,6-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSFVVYRNXSXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCCOC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-benzoyl-2-hydroxybenzyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077879.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4077895.png)
![N-allyl-N-[2-(4-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077901.png)


![1-[3-(4-biphenylyloxy)propyl]piperazine oxalate](/img/structure/B4077917.png)
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide](/img/structure/B4077919.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4077925.png)
![1-{2-[(4-chlorophenyl)thio]ethyl}piperazine oxalate](/img/structure/B4077930.png)
![ethyl 4-{2-[(2-{[(2-fluorophenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4077934.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4077939.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B4077944.png)

![2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-nitrophenyl)acetamide](/img/structure/B4077972.png)